molecular formula C10H9Li B6306580 lithium;1-methylinden-1-ide CAS No. 55563-47-8

lithium;1-methylinden-1-ide

Cat. No.: B6306580
CAS No.: 55563-47-8
M. Wt: 136.1 g/mol
InChI Key: YRZLLPDQOQDBSM-UHFFFAOYSA-N
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Description

Lithium 1-methylinden-1-ide (CAS: 767-59-9) is an organolithium compound derived from 1-methylindene (C₁₀H₁₀) via deprotonation at the 1-position. Its molecular formula is C₁₀H₉Li, with an average molecular mass of 134.12 g/mol (calculated from parent hydrocarbon data in ). The compound is structurally characterized by a methyl substituent on the indene backbone, which enhances steric bulk compared to non-methylated analogs like lithium 1H-inden-1-ide (C₉H₇Li, 122.096 g/mol, ). Organolithium compounds of this class are typically used as strong bases or nucleophiles in organic synthesis and catalytic applications.

Properties

IUPAC Name

lithium;1-methylinden-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9.Li/c1-8-6-7-9-4-2-3-5-10(8)9;/h2-7H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZLLPDQOQDBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[C-]1C=CC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514369
Record name Lithium 1-methyl-1H-inden-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55563-47-8
Record name Lithium 1-methyl-1H-inden-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;1-methylinden-1-ide typically involves the reaction of 1-methylindene with a lithium reagent. One common method is the direct lithiation of 1-methylindene using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to ensure selectivity and to prevent side reactions. The general reaction can be represented as follows:

1-Methylindene+n-ButyllithiumThis compound+Butane\text{1-Methylindene} + \text{n-Butyllithium} \rightarrow \text{this compound} + \text{Butane} 1-Methylindene+n-Butyllithium→this compound+Butane

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yields and product purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-methylinden-1-ide undergoes a variety of chemical reactions, including:

    Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers such as carbonyl groups.

    Substitution Reactions: It can participate in substitution reactions, replacing halide or other leaving groups in organic molecules.

    Coupling Reactions: It is used in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles such as aldehydes, ketones, and halides. The reactions are typically carried out in aprotic solvents like THF or diethyl ether, under inert atmosphere conditions to prevent oxidation or hydrolysis of the organolithium compound.

Major Products

The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with a halide would result in the formation of a new carbon-carbon bond.

Scientific Research Applications

Applications in Organic Synthesis

Lithium;1-methylinden-1-ide plays a significant role in the synthesis of complex organic molecules. Its applications include:

  • Nucleophilic Addition Reactions : The compound can participate in nucleophilic addition reactions, facilitating the formation of carbon-carbon bonds.
  • Synthesis of Indenyl Compounds : It serves as a precursor for the synthesis of various indenyl derivatives, which are important in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Indenyl Organotin Compounds

A study demonstrated the synthesis of optically active indenyl organotin compounds using this compound as a key reagent. The reaction involved the interaction of this compound with organotin reagents, leading to the formation of chiral indenyl compounds, which have potential applications in medicinal chemistry and materials science .

Applications in Materials Science

This compound is also utilized in materials science, particularly in the development of advanced materials such as:

  • Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.
  • Battery Technology : Research indicates that lithium-based compounds contribute to improving the energy density and performance of lithium-ion batteries .
Application AreaSpecific UseReference
Organic SynthesisNucleophilic addition reactions
Synthesis of indenyl organotin compounds
Materials ScienceConductive polymers
Lithium-ion battery enhancement

Future Directions and Research Opportunities

Ongoing research is focused on expanding the applications of this compound. Potential areas for future exploration include:

  • Pharmaceutical Development : Investigating its role in synthesizing novel therapeutic agents.
  • Nanotechnology : Exploring its integration into nanomaterials for enhanced properties.

Mechanism of Action

The mechanism of action of lithium;1-methylinden-1-ide involves its role as a nucleophile. The carbon-lithium bond is highly polarized, with the carbon atom being electron-rich. This makes the compound highly reactive towards electrophiles, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Lithium 1H-Inden-1-ide (Non-Methylated Analog)

  • Molecular Formula : C₉H₇Li
  • Average Mass : 122.096 g/mol ().
  • Structural Differences : Lacks the methyl group at the 1-position, resulting in reduced steric hindrance.
  • Reactivity : Higher nucleophilicity due to lower steric bulk, making it more reactive in deprotonation and alkylation reactions.
  • Applications : Widely used in polymerization initiators and cross-coupling reactions .

Lithium 2-Methylinden-1-ide (Hypothetical Isomer)

  • Molecular Formula : C₁₀H₉Li (isomeric with lithium 1-methylinden-1-ide).
  • Structural Differences : Methyl group at the 2-position alters charge distribution and aromatic stabilization.
  • Predicted Reactivity : Reduced stability compared to the 1-methyl isomer due to less effective conjugation with the indene π-system.

Lithium Cyclopentadienide (CpLi)

  • Molecular Formula : C₅H₅Li
  • Average Mass : 72.02 g/mol.
  • Structural Differences: Smaller aromatic system (cyclopentadienyl vs.
  • Reactivity: Higher basicity but lower thermal stability compared to indenyl lithium salts. Commonly used in organometallic catalysis .

Physicochemical Properties and Stability

Property Lithium 1-Methylinden-1-ide Lithium 1H-Inden-1-ide Lithium Cyclopentadienide
Molecular Mass (g/mol) 134.12 122.096 72.02
Aromatic System Indenyl (C₉H₇⁻) Indenyl (C₉H₇⁻) Cyclopentadienyl (C₅H₅⁻)
Substituent Effects Steric hindrance (1-Me) None None
Thermal Stability Moderate High Low
Solubility Soluble in THF, ethers Similar Soluble in polar solvents

Key Observations :

  • The methyl group in lithium 1-methylinden-1-ide reduces its reactivity in sterically demanding reactions but improves stability in storage compared to CpLi .
  • Non-methylated lithium indenides exhibit higher nucleophilicity, making them preferable for small-molecule activation .

Biological Activity

Lithium compounds, particularly lithium salts, have been extensively studied for their biological activities, especially in neuropharmacology. Among these, lithium;1-methylinden-1-ide has garnered attention due to its potential therapeutic effects and mechanisms of action. This article synthesizes recent findings on the biological activity of this compound, highlighting its neuroprotective properties, mechanisms of action, and implications for treating various neurological disorders.

Overview of this compound

This compound is a derivative of lithium that exhibits unique pharmacological properties. Lithium itself is primarily known for its use in treating bipolar disorder but has also shown promise in neuroprotection and neurogenesis. The compound's biological activity can be attributed to its influence on several molecular pathways involved in neuronal health and function.

This compound operates through multiple mechanisms:

  • Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : Lithium inhibits GSK-3, a key enzyme involved in various cellular processes including apoptosis and synaptic plasticity. This inhibition leads to enhanced cell survival and neuroprotection against stressors such as oxidative damage .
  • Regulation of Inositol Phosphate Metabolism : The compound affects inositol phosphate signaling pathways by inhibiting phosphoinositol phosphatases, which results in decreased levels of inositol 1,4,5-trisphosphate (IP3). This mechanism is thought to contribute to its neuroprotective effects by altering calcium signaling and promoting autophagy .
  • Activation of Brain-Derived Neurotrophic Factor (BDNF) : Lithium has been shown to increase BDNF levels, which play a crucial role in neuronal survival, growth, and differentiation. Enhanced BDNF signaling is associated with improved cognitive function and resilience against neurodegenerative diseases .

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties:

  • Protection Against Neurodegeneration : Studies have demonstrated that lithium can protect neurons from apoptosis induced by various insults, including excitotoxicity and oxidative stress. This has implications for conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis .
  • Cognitive Enhancement : Animal models have shown that lithium treatment can improve behavioral outcomes and cognitive deficits associated with neurodegenerative diseases. This suggests potential applications in enhancing cognitive resilience .

Case Studies and Clinical Implications

Several studies have explored the clinical implications of lithium therapy:

  • Bipolar Disorder Treatment : Lithium remains a first-line treatment for bipolar disorder due to its mood-stabilizing effects. Recent research emphasizes the importance of understanding its pharmacokinetics and optimizing dosing to minimize side effects while maximizing therapeutic benefits .
  • Neuroprotective Trials : Ongoing clinical trials are investigating the efficacy of lithium in treating neurodegenerative disorders. Preliminary results suggest that lithium may slow disease progression and improve quality of life for patients with conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Mechanism of ActionEffectCondition Targeted
Inhibition of GSK-3Enhances cell survivalNeurodegenerative diseases
Regulation of Inositol MetabolismAlters calcium signalingAlzheimer's disease
Activation of BDNFPromotes neuronal growthCognitive decline
Protection against apoptosisReduces neuronal deathParkinson's disease

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
lithium;1-methylinden-1-ide
Reactant of Route 2
lithium;1-methylinden-1-ide

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